N-(6-bromo-2-methoxypyridin-3-yl)formamide
Overview
Description
N-(6-bromo-2-methoxypyridin-3-yl)formamide is a chemical compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a formamide group at the 3rd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide typically involves the bromination of 2-methoxypyridine followed by formylation. One common method includes the use of bromine or a brominating agent to introduce the bromine atom at the 6th position of 2-methoxypyridine. The resulting 6-bromo-2-methoxypyridine is then reacted with formamide under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in achieving high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-2-methoxypyridin-3-yl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The formamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, and may require a base such as potassium carbonate.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation Reactions: Produce oxidized forms of the compound, such as carboxylic acids or aldehydes.
Coupling Reactions: Result in the formation of biaryl or other complex structures.
Scientific Research Applications
N-(6-bromo-2-methoxypyridin-3-yl)formamide has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(6-bromo-2-methoxypyridin-3-yl)formamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)formamide
- 3-bromoimidazo[1,2-a]pyridine
- 6-bromo-2-methoxypyridin-3-amine
Uniqueness
N-(6-bromo-2-methoxypyridin-3-yl)formamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the bromine atom, methoxy group, and formamide group makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
N-(6-bromo-2-methoxypyridin-3-yl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7-5(9-4-11)2-3-6(8)10-7/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJHPVHGALCJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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